molecular formula C27H32O8 B12765466 2-Propenoic acid, 2-methyl-, methylenebis(2,1-phenyleneoxy(2-hydroxy-3,1-propanediyl)) ester CAS No. 73384-88-0

2-Propenoic acid, 2-methyl-, methylenebis(2,1-phenyleneoxy(2-hydroxy-3,1-propanediyl)) ester

Cat. No.: B12765466
CAS No.: 73384-88-0
M. Wt: 484.5 g/mol
InChI Key: JHOFXHJVMQJPRB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 2-methyl-, methylenebis(2,1-phenyleneoxy(2-hydroxy-3,1-propanediyl)) ester typically involves the reaction of methacrylic acid with bisphenol A diglycidyl ether resin. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps such as purification and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-methyl-, methylenebis(2,1-phenyleneoxy(2-hydroxy-3,1-propanediyl)) ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) for polymerization. The reactions are typically carried out under controlled temperatures to ensure proper polymer formation .

Major Products

The major products formed from these reactions are high-strength polymers and cross-linked materials used in various industrial applications .

Scientific Research Applications

2-Propenoic acid, 2-methyl-, methylenebis(2,1-phenyleneoxy(2-hydroxy-3,1-propanediyl)) ester has numerous scientific research applications:

Mechanism of Action

The compound exerts its effects through polymerization and cross-linking mechanisms. The methacrylate groups react with initiators to form free radicals, leading to the formation of polymer chains. These chains can further cross-link, creating a robust network structure. The molecular targets include the methacrylate groups, which are essential for the polymerization process .

Comparison with Similar Compounds

Similar Compounds

  • Bisphenol A diglycidyl ether dimethacrylate
  • Bisphenol A bis(2-hydroxy-3-methacryloyloxypropyl) ether
  • Bisphenol A glycidylmethacrylate

Uniqueness

2-Propenoic acid, 2-methyl-, methylenebis(2,1-phenyleneoxy(2-hydroxy-3,1-propanediyl)) ester stands out due to its superior mechanical properties and resistance to degradation. Its ability to form high-strength polymers and cross-linked networks makes it highly valuable in various industrial and medical applications .

Properties

CAS No.

73384-88-0

Molecular Formula

C27H32O8

Molecular Weight

484.5 g/mol

IUPAC Name

[2-hydroxy-3-[2-[[2-[2-hydroxy-3-(2-methylprop-2-enoyloxy)propoxy]phenyl]methyl]phenoxy]propyl] 2-methylprop-2-enoate

InChI

InChI=1S/C27H32O8/c1-18(2)26(30)34-16-22(28)14-32-24-11-7-5-9-20(24)13-21-10-6-8-12-25(21)33-15-23(29)17-35-27(31)19(3)4/h5-12,22-23,28-29H,1,3,13-17H2,2,4H3

InChI Key

JHOFXHJVMQJPRB-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCC(COC1=CC=CC=C1CC2=CC=CC=C2OCC(COC(=O)C(=C)C)O)O

Origin of Product

United States

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